4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine
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Description
Synthesis Analysis
The synthesis of 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine and related compounds often involves conventional methods without the need for special catalysts. Németh et al. (2010) detailed synthetic procedures for preparing 4-chloro-6-substituted phenyl pyrimidines, demonstrating the versatility of synthesis techniques and the influence of the substituent on the 6-phenyl ring on the reaction outcomes (Németh et al., 2010).
Molecular Structure Analysis
Quantum Chemical Calculations and Hirshfeld Surface Analysis provide insights into the molecular structure of pyrimidine derivatives. Gandhi et al. (2016) confirmed the synthesized compound's structure through single-crystal X-ray diffraction studies, highlighting the role of weak but significant interactions like C–H···O, C–H···N, and π–π in the stability of the crystal packing (Gandhi et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidines are diverse. For instance, the conversion of intermediates through reactions such as nucleophilic substitution and coupling reactions is a common method for synthesizing various pyrimidine derivatives, indicating the compound's reactivity and potential for chemical modifications (Kou & Yang, 2022).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidines, can be deduced from their crystal structure analysis and spectroscopic data. Studies like those by Al‐Refai et al. (2014) contribute to understanding the compound's physical properties by analyzing its molecular and crystal structure, showcasing interactions like C–H···S and Cl···Cl that consolidate the three-dimensional network structure (Al‐Refai et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidines are characterized by their reactivity and the potential for forming various interactions. Studies employing spectroscopic characterization, DFT analysis, and X-ray structure analysis, such as the one by Barakat et al. (2015), help in understanding the isomerism aspects and chemical behavior of pyrimidine derivatives, providing a basis for predicting reactivity and designing further chemical modifications (Barakat et al., 2015).
Scientific Research Applications
Nonlinear Optical Applications
A study on thiopyrimidine derivatives, which share a similar pyrimidine core to 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine, highlights their potential in nonlinear optics (NLO) fields. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses reveal that these compounds possess significant NLO properties, suggesting their application in optoelectronic devices (Hussain et al., 2020).
Crystal and Molecular Structure
Research on isostructural compounds related to pyrimidines demonstrates the significance of chloro and methyl groups in forming stable crystal structures. The study provides insights into the molecular interactions and crystal packing, which are crucial for designing materials with desired physical properties (Trilleras et al., 2009).
Synthetic Chemistry Applications
Several studies outline the synthesis and potential applications of pyrimidine derivatives in developing new pharmaceutical compounds. For example, the triarylation of pyrrolopyrimidines using cross-coupling reactions opens pathways to novel compounds with possible therapeutic applications (Prieur et al., 2015).
Quantum Chemical and Crystallographic Studies
Quantum chemical calculations and Hirshfeld surface analysis of pyrimidine derivatives offer deep insights into their electronic structure and intermolecular interactions. These studies are foundational for understanding the reactivity and stability of new compounds, contributing to the development of drugs and materials with specific functions (Gandhi et al., 2016).
Antimicrobial Activity
Research into pyrimidine derivatives also extends to their antimicrobial properties. Synthesis and evaluation of various pyrimidine compounds have shown moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Guna & Purohit, 2012).
properties
IUPAC Name |
4-chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFJDDDAZSBKCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)OC(=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228266 |
Source
|
Record name | Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine | |
CAS RN |
1253791-81-9 |
Source
|
Record name | Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253791-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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